2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide
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Overview
Description
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide is a complex organic compound with a variety of applications in scientific research and industry. This compound is characterized by its unique structure, which includes benzyl and hydroxyethyl groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide typically involves multiple steps. One common method includes the reaction of N-methylacetamide with benzyl chloride in the presence of a base to form N-benzyl-N-methylacetamide. This intermediate is then reacted with benzyl(2-hydroxyethyl)amine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides or esters.
Scientific Research Applications
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-hydroxybenzamide: Similar in structure but lacks the hydroxyethyl group.
Benzyl (2-hydroxyethyl)carbamate: Contains a carbamate group instead of the amide group.
N-Benzylethanolamine: Similar but with different functional groups.
Uniqueness
2-[N-Benzyl-(2-hydroxyethyl)amino]-N-methyl-N-(phenylmethyl)-acetamide is unique due to its combination of benzyl, hydroxyethyl, and amide groups, which confer specific chemical properties and reactivity. This makes it particularly useful in specialized applications where these properties are advantageous .
Properties
IUPAC Name |
N-benzyl-2-[benzyl(2-hydroxyethyl)amino]-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-20(14-17-8-4-2-5-9-17)19(23)16-21(12-13-22)15-18-10-6-3-7-11-18/h2-11,22H,12-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCGOBNSFJFQNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN(CCO)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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